molecular formula C13H10ClNO2 B11864588 6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline CAS No. 62452-24-8

6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B11864588
CAS No.: 62452-24-8
M. Wt: 247.67 g/mol
InChI Key: RTMAAZVZZVVBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a chloro, methyl, and vinyl group attached to a dioxoloquinoline core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro, methyl, and vinyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods ensures the production of high-quality this compound for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde
  • Oxolinic acid
  • 2-Chloro-6,7-methylenedioxy-3-quinolinecarboxaldehyde

Uniqueness

6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62452-24-8

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

6-chloro-7-ethenyl-8-methyl-[1,3]dioxolo[4,5-g]quinoline

InChI

InChI=1S/C13H10ClNO2/c1-3-8-7(2)9-4-11-12(17-6-16-11)5-10(9)15-13(8)14/h3-5H,1,6H2,2H3

InChI Key

RTMAAZVZZVVBLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC3=C(C=C12)OCO3)Cl)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.